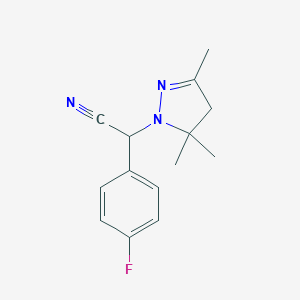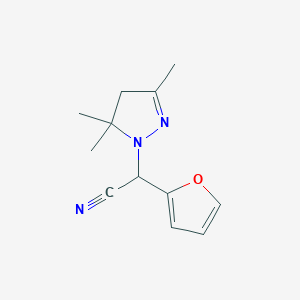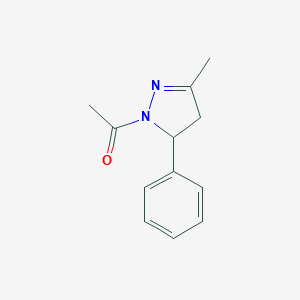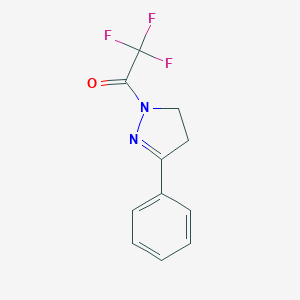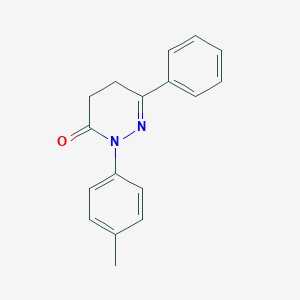![molecular formula C22H17FN2O2 B257812 Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the benzo[h]quinoline family of compounds, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit anti-bacterial and anti-viral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a promising candidate for the development of new cancer therapies and treatments for inflammatory diseases. Additionally, this compound has been found to exhibit a wide range of other biological activities, making it a versatile tool for scientific research.
However, there are also some limitations to using ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate in lab experiments. One of the main limitations is its potential toxicity, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are many potential future directions for research on ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate. One potential direction is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate, which could lead to the development of new drugs for a wide range of diseases. Finally, more research is needed to fully explore the potential advantages and limitations of using this compound in lab experiments, which could help to optimize its use as a tool for scientific research.
合成法
The synthesis of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate involves the reaction of 4-fluoroaniline with 2-aminobenzo[h]quinoline-3-carboxylic acid in the presence of ethyl chloroformate. This reaction results in the formation of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate, which can be purified using column chromatography.
特性
製品名 |
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate |
|---|---|
分子式 |
C22H17FN2O2 |
分子量 |
360.4 g/mol |
IUPAC名 |
ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C22H17FN2O2/c1-2-27-22(26)19-13-24-20-17-6-4-3-5-14(17)7-12-18(20)21(19)25-16-10-8-15(23)9-11-16/h3-13H,2H2,1H3,(H,24,25) |
InChIキー |
MEWLTGTYXJSJGY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CC4=CC=CC=C42 |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)

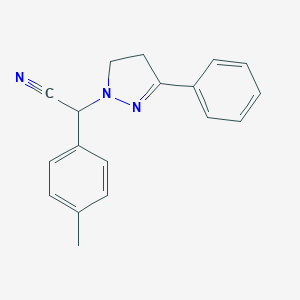
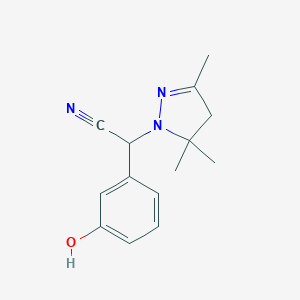
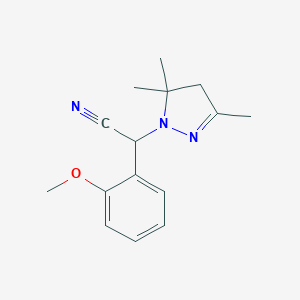
acetonitrile](/img/structure/B257751.png)
